3-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide
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Overview
Description
3-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a benzenesulfonamide group, which is known for its role in various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the reaction of 8-aminoquinoline with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfonyl hydrazide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfonic acid or sulfonyl hydrazide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for zinc proteases.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of zinc proteases by binding to the active site of the enzyme, thereby preventing substrate access . This inhibition can disrupt various biological processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-quinolin-8-yl-benzenesulfonamide
- N-(quinolin-8-yl)biphenyl-4-sulfonamide
- 4-Methyl-N-(quinolin-8-yl)benzenesulfonamide
Uniqueness
3-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C16H14N2O3S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-methoxy-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N2O3S/c1-21-13-7-3-8-14(11-13)22(19,20)18-15-9-2-5-12-6-4-10-17-16(12)15/h2-11,18H,1H3 |
InChI Key |
ISMOOZIGPNEZLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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